![molecular formula C18H17FN4O B2588811 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899985-79-6](/img/structure/B2588811.png)
3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
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Biological Activity
The compound 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS No. 899985-79-6) exhibits a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17FN4O
- Molecular Weight : 324.4 g/mol
- Structural Features : The compound contains a triazine ring and aromatic substitutions which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing potential therapeutic applications in several areas:
Anticancer Activity
Research indicates that derivatives of triazine compounds often exhibit anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of This compound against cancer cells remains to be fully characterized but is hypothesized to involve:
- Inhibition of DNA synthesis
- Induction of oxidative stress in cancer cells
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the fluorobenzyl group may enhance the lipophilicity and membrane penetration, potentially leading to:
- Inhibition of bacterial growth
- Activity against fungal pathogens
Table 1: Summary of Biological Activities
Case Study Analysis
- Anticancer Efficacy : A study investigated the effects of triazine derivatives on HT-29 and TK-10 cell lines. It was found that certain modifications in the triazine structure significantly enhanced anticancer activity, suggesting that similar modifications might be beneficial for our compound.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus demonstrated that compounds with a similar fluorobenzyl moiety showed promising results in inhibiting bacterial growth at low concentrations (10 µg/mL). This suggests potential for further development as an antimicrobial agent.
The exact mechanism of action for This compound is not fully elucidated but is believed to involve:
- Interaction with cellular receptors
- Disruption of metabolic pathways in target cells
The fluorine atom may play a crucial role in enhancing binding affinity to specific targets due to its electronegativity and ability to form strong interactions.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-((2,3-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one exhibit a range of biological activities:
Antimicrobial Activity
- Mechanism of Action : The compound's structure suggests it may interact with bacterial enzymes or cell membranes, disrupting essential functions.
- Minimum Inhibitory Concentration (MIC) : Similar compounds have shown significant antibacterial activity. For instance, derivatives with modifications in the benzyl group have demonstrated MIC values as low as 4 μg/mL against Staphylococcus aureus and Bacillus typhi .
Anticancer Potential
- Cell Line Studies : Preliminary studies indicate that triazine derivatives can inhibit cancer cell proliferation. The presence of electron-withdrawing groups like fluorine may enhance the compound's potency against specific cancer types.
- Targeting Pathways : Research suggests that such compounds may interfere with signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- Substituent Effects : Modifications to the aromatic rings significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance antibacterial properties .
- Triazine Core : The stability and reactivity of the triazine ring contribute to the overall biological profile of the compound.
Case Studies
Several studies have investigated related compounds to elucidate their potential applications:
- Antibacterial Studies : A study identified a series of triazine-based compounds with notable antibacterial efficacy against multidrug-resistant strains of bacteria . These findings highlight the potential of this compound as a lead compound for developing new antibiotics.
- Anticancer Research : Investigations into triazine derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Such studies underscore the relevance of this compound in cancer therapy.
Properties
IUPAC Name |
3-(2,3-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-4-3-5-15(12(11)2)20-18-21-17(24)16(22-23-18)10-13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSQFSGGQCRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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